molecular formula C16H11ClN2O2S B2879315 (E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid CAS No. 956387-15-8

(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

Cat. No. B2879315
M. Wt: 330.79
InChI Key: FIFNKYABEMUIAF-RMKNXTFCSA-N
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Description

(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid, also known as CTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

One study on related compounds explores the synthesis of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives. These derivatives, through reactions involving N3-substituted amidrazones and maleic anhydride, followed by isomerization, have shown potential antiviral and immunomodulating activities. The molecular structures of these compounds were confirmed using various spectroscopic methods and X-ray crystallography, highlighting the importance of structural configuration in biological activity (Modzelewska-Banachiewicz et al., 2009).

Antioxidant Properties

In the realm of antioxidants, a series of derivatives synthesized from 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde demonstrated potential in vitro antioxidant activities. The structural basis for these activities was supported by spectroscopic data, with one study showing that compounds exhibited significant antioxidant effects against DPPH, a common indicator of free radical scavenging capabilities. The molecular docking and ADMET predictions further supported these findings, revealing good correlations with in vitro antioxidant results (Prabakaran et al., 2021).

Nonlinear Optical Properties

Another interesting application of related compounds is in the field of materials science, specifically in the development of materials with nonlinear optical properties. A study focused on three chlorinated thiophenyl chalcone derivatives highlighted their potential for optical applications. The compounds were analyzed for their third-order nonlinear optical properties using techniques like single-beam Z-scan, showcasing one compound's high potential due to its exclusive nonlinear refractive index and nonlinear susceptibility. This suggests a promising avenue for the use of such compounds in developing new optical materials (Ng et al., 2019).

properties

IUPAC Name

(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-14-8-7-13(22-14)16-11(6-9-15(20)21)10-19(18-16)12-4-2-1-3-5-12/h1-10H,(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFNKYABEMUIAF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

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